

Technical Guide: Physicochemical Profile of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene

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Compound of Interest

Compound Name: 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene

Cat. No.: B068364

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **2,4-bis(bromomethyl)-1,3,5-triethylbenzene** is not readily available in published literature. The following guide provides data on the closely related and structurally similar compound, 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene, to serve as a valuable reference point. A proposed synthesis for **2,4-bis(bromomethyl)-1,3,5-triethylbenzene** is also detailed.

Core Physical Properties

Due to the scarcity of documented physical properties for **2,4-bis(bromomethyl)-1,3,5-triethylbenzene**, the data for the analogous compound, 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene, is presented below. This compound shares the same triethylbenzene core, with the key difference being the presence of three bromomethyl groups instead of two. Researchers should consider this structural difference when utilizing the following data for estimation purposes.

Property	Value (for 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene)
Molecular Formula	C ₁₅ H ₂₁ Br ₃ [1][2][3]
Molecular Weight	441.04 g/mol [1][3][4]
Melting Point	172-177 °C[4][5]
Boiling Point (Predicted)	392.3 ± 37.0 °C at 760 mmHg[4][5]
Density (Predicted)	1.595 ± 0.06 g/cm ³ [4]
Flash Point (Predicted)	185.3 °C[4][5]
Solubility	Insoluble in water (1.7E-4 g/L at 25 °C)[2]
Appearance	Crystals[3]
CAS Number	181058-08-2[1][2][3][4][5]

Proposed Experimental Protocol: Synthesis of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene

The following is a generalized protocol for the bromomethylation of an activated aromatic ring, adapted for the synthesis of **2,4-bis(bromomethyl)-1,3,5-triethylbenzene** from 1,3,5-triethylbenzene. This method is based on established procedures for bromomethylation.

Materials:

- 1,3,5-Triethylbenzene
- Paraformaldehyde
- Glacial Acetic Acid
- Hydrobromic Acid (48% aqueous solution)
- Dichloromethane
- Saturated Sodium Bicarbonate Solution

- Anhydrous Magnesium Sulfate
- Round-bottom flask equipped with a reflux condenser and magnetic stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask, combine 1,3,5-triethylbenzene (1 equivalent), paraformaldehyde (2.2 equivalents), and glacial acetic acid.
- **Addition of HBr:** While stirring, slowly add hydrobromic acid (48%, 2.5 equivalents) to the mixture.
- **Reaction:** Heat the mixture to 80-90°C and maintain it at this temperature with vigorous stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ice-water and dichloromethane.
- **Extraction:** Extract the aqueous layer with dichloromethane (3 x 50 mL).
- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by recrystallization to yield **2,4-bis(bromomethyl)-1,3,5-triethylbenzene**.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis of **2,4-bis(bromomethyl)-1,3,5-triethylbenzene**.



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